molecular formula C5H8O B123337 1,4-Pentadien-3-ol CAS No. 922-65-6

1,4-Pentadien-3-ol

Cat. No.: B123337
CAS No.: 922-65-6
M. Wt: 84.12 g/mol
InChI Key: ICMWSAALRSINTC-UHFFFAOYSA-N
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Description

1,4-Pentadien-3-ol, also known as penta-1,4-dien-3-ol, is an organic compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is a clear, colorless liquid that contains two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,4-Pentadien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Pentadien-3-ol is widely used in scientific research due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 1,4-pentadien-3-ol involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it can disrupt cell membranes and inhibit enzyme activity, leading to cell death . The compound’s conjugated double bonds and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 1,6-Heptadien-4-ol
  • 3,4-Pentadien-1-ol
  • Dicyclopentadiene
  • 1,4-Pentadiene
  • 2,6-Diisopropylaniline
  • trans,trans-2,4-Hexadien-1-ol
  • 5-Ethylidene-2-norbornene

Comparison: 1,4-Pentadien-3-ol is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

penta-1,4-dien-3-ol
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InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMWSAALRSINTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238922
Record name Penta-1,4-dien-3-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; [MSDSonline]
Record name 1,4-Pentadien-3-ol
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CAS No.

922-65-6
Record name 1,4-Pentadien-3-ol
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Record name Penta-1,4-dien-3-ol
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Record name Penta-1,4-dien-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary products of 1,4-Pentadien-3-ol photodissociation at 193 nm?

A1: Upon excitation at 193 nm, this compound undergoes rapid internal conversion to a highly energized ground electronic state. This leads to dissociation, primarily yielding pentadienyl (CH2=CH-CH-CH=CH2) and hydroxyl (OH) radicals. []

Q2: What is the rotational distribution of OH radicals produced during this compound photodissociation?

A2: The rotational state distribution of the nascent OH radicals follows a Boltzmann distribution. For OH radicals in the v=0 vibrational state, the rotational temperature (Trot) is 1250 ± 100 K. For OH radicals in the v=1 state, Trot is 1020 ± 100 K. []

Q3: How can this compound be utilized in asymmetric synthesis?

A4: this compound serves as a valuable starting material for the double diastereoselective synthesis of various chiral compounds. For instance, it reacts with nitrile oxides in the presence of ethylmagnesium bromide and a chiral auxiliary like diisopropyl (R,R)-tartrate to yield enantiomerically enriched trans-pyrazolidines. These products contain three contiguous stereogenic centers and are formed with excellent regio-, diastereo-, and enantioselectivity (up to 99% ee). [] This reaction tolerates both aryl and alkyl substituents on the nitrile oxide.

Q4: What are some synthetic applications of this compound in constructing complex molecules?

A5: this compound acts as a key building block in synthesizing polyols and amino-4-pentenediols. Double diastereoselective 1,3-dipolar cycloaddition with nitrile oxides, followed by hydrogenolysis, yields syn,syn-bis(1,2-isoxazolin-5-yl)methanols and syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols. [] Additionally, this compound can be converted to erythro-1-amino-4-pentene-2,3-diols, erythro- and threo-3-amino-4-pentene-1,2-diols, and erythro-2-benzylamino-4-pentene-1,3-diol through a controlled synthesis involving epoxy-4-pentenols as intermediates. [, , ]

Q5: How does the Sharpless asymmetric epoxidation apply to this compound derivatives?

A6: The Sharpless asymmetric epoxidation of 1,5-bis(trimethylsilyl)-1,4-pentadien-3-ol provides a practical route to chiral (E)-1-trimethylsilyl-1-alkene-3,4-diols. These versatile intermediates facilitate the synthesis of complex natural products like Lipoxin B. [, ]

Q6: What insights do spectroscopic studies provide into the structure of this compound?

A7: Microwave spectroscopy studies have been instrumental in elucidating the conformational landscape and intramolecular hydrogen bonding in this compound. These studies, including analysis of its water complex, provide valuable structural information. [, ]

Q7: Can this compound be used to synthesize α,β-unsaturated carboxylic acids?

A8: Yes, reacting the potassium alkoxide of this compound with carbon monoxide under high pressure and temperature yields potassium salts of α,β-unsaturated carboxylic acids. For example, 3-pentyl-1,4-pentadien-3-ol can be converted to a mixture of the potassium salts of 2-pentyl-2-vinyl-3-butenoic acid and 4-pentyl-2,4-hexadienoic acids. []

Q8: Has this compound been investigated in the context of Vitamin A synthesis?

A9: While not directly used in synthesizing Vitamin A, this compound's structural features make it a potential starting point for exploring the synthesis of related compounds. []

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